3-(Bromomethyl)-5-(trifluoromethyl)-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Bromomethyl)-5-(trifluoromethyl)-1,2-thiazole is a compound that has garnered interest due to its potential applications in pharmaceuticals and chemical manufacturing. The presence of both bromomethyl and trifluoromethyl groups in the molecule makes it a versatile intermediate for various chemical transformations and syntheses.
Synthesis Analysis
The synthesis of related thiazole derivatives has been explored in several studies. For instance, a synthetic protocol for the preparation of 1,3-dibromo-1,1-difluoro-2-propanone, which can be used to introduce a bromodifluoromethyl group into the thiazole ring, has been reported . Another study describes the generation and trapping of a thiazole derivative that can be further reacted with dienophiles to produce various heterocyclic compounds . Additionally, a one-pot domino synthesis route for 5-(trifluoromethyl)-2-thiazolamine, a key intermediate for numerous pharmaceuticals, has been developed, showcasing the potential for efficient syntheses of related compounds .
Molecular Structure Analysis
Structural and conformational studies of thiazole derivatives have been performed using spectroscopic methods and computational techniques. For example, a study focused on the structural analysis of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives, which are closely related to the compound of interest, using FT-IR, NMR, Raman, x-ray, MS, and ab initio Hartree–Fock (HF) and density functional theory (DFT) calculations .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide to form bromomethyl thiazoles, which can then react with different nucleophiles, has been described . Furthermore, the reactivity of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various O-, S-, N-, and P-nucleophiles has been studied, demonstrating the versatility of bromomethyl thiazoles in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Bromomethyl)-5-(trifluoromethyl)-1,2-thiazole and its derivatives are influenced by the presence of the bromomethyl and trifluoromethyl groups. These groups can affect the molecule's reactivity, boiling point, solubility, and stability, which are critical parameters in the development of pharmaceuticals and other chemicals. Although specific data on the physical and chemical properties of the compound are not provided in the papers, the studies on related compounds offer insights into how these properties can be analyzed and optimized for desired applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NS/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUYASONWLFOEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-(trifluoromethyl)-1,2-thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.